Product packaging for Methyltrioctylammonium chloride(Cat. No.:CAS No. 63393-96-4)

Methyltrioctylammonium chloride

Cat. No.: B057300
CAS No.: 63393-96-4
M. Wt: 404.2 g/mol
InChI Key: XKBGEWXEAPTVCK-UHFFFAOYSA-M
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Description

Methyltrioctylammonium chloride, commonly known as Aliquat 336, is a quaternary ammonium salt widely employed as a highly effective phase-transfer catalyst (PTC). Its primary research value lies in its ability to facilitate reactions between reagents residing in immiscible phases, typically an aqueous and an organic phase. The mechanism of action involves the lipophilic trioctylmethylammonium cation partitioning into the organic phase while the chloride anion is exchanged for a hydrophilic anion from the aqueous phase. This shuttling action effectively solubilizes inorganic anions (e.g., permanganate, cyanide, dichromate) in organic solvents, thereby dramatically increasing their reactivity with organic substrates and enabling high-yield reactions under mild conditions. Key applications include its use in nucleophilic substitution reactions, oxidations, esterifications, and the preparation of pharmaceuticals and specialty chemicals. Furthermore, it is extensively studied in separation science for the solvent extraction of metal ions, such as gold, zinc, and rare-earth elements, and plays a critical role in polymer chemistry, particularly in the synthesis of polycarbonates via interfacial polycondensation. This reagent is an indispensable tool for researchers developing novel synthetic methodologies, exploring green chemistry principles by reducing the need for hazardous polar aprotic solvents, and advancing materials science and hydrometallurgical processes. This product is strictly for research applications and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H54ClN B057300 Methyltrioctylammonium chloride CAS No. 63393-96-4

Properties

IUPAC Name

methyl(trioctyl)azanium;chloride
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InChI

InChI=1S/C25H54N.ClH/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-25H2,1-4H3;1H/q+1;/p-1
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InChI Key

XKBGEWXEAPTVCK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C25H54ClN
Source PubChem
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Related CAS

35675-86-6 (iodide), 22061-11-6 (Parent)
Record name Trioctylmethylammonium
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DSSTOX Substance ID

DTXSID1044487
Record name Methyltrioctylammonium chloride
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Molecular Weight

404.2 g/mol
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Physical Description

Yellow viscous liquid; [Alfa Aesar MSDS]
Record name Methyltrioctylammonium chloride
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CAS No.

5137-55-3, 63393-96-4
Record name Trioctylmethylammonium chloride
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Record name 1-Octanaminium, N-methyl-N,N-dioctyl-, chloride (1:1)
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Record name METHYLTRICAPRYLYLAMMONIUM CHLORIDE
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Synthesis and Derivatization Methodologies

Advanced Synthetic Routes for Methyltrioctylammonium Chloride

The primary industrial production method for this compound involves the quaternization of trioctylamine (B72094) with methyl chloride. google.com This process is a nucleophilic substitution reaction where the nitrogen atom of the tertiary amine attacks the carbon atom of the methyl chloride, displacing the chloride ion to form the quaternary ammonium (B1175870) salt.

Reaction Parameters and Optimization for Yield and Purity

The efficiency and quality of this compound synthesis are highly dependent on the careful control of several reaction parameters. Optimization of these conditions is critical for maximizing product yield and ensuring high purity. Key parameters include temperature, pressure, reaction time, and post-reaction treatment. google.com

The reaction is typically conducted at an elevated temperature, generally in the range of 75°C to 95°C. google.com One specific process details an optimal temperature range of 80-90°C. google.com The pressure is maintained at a relatively low level, not exceeding 0.2 MPa. google.com Following the main reaction period, which can last between 10 to 15 hours, a crucial heat preservation or incubation step is often employed. google.com This involves maintaining the mixture at a temperature between 84°C and 95°C for an additional 1.5 to 3 hours to ensure the reaction goes to completion. google.com

For purification, a common laboratory method involves dissolving the crude product in a solvent like chloroform (B151607) and washing it sequentially with a 20% sodium hydroxide (B78521) solution and a 20% sodium chloride solution to remove unreacted precursors and certain impurities. lookchem.com

Table 1: Optimized Reaction Parameters for this compound Synthesis

Parameter Value Source(s)
Reaction Temperature 75°C - 95°C google.com
Reaction Pressure ≤ 0.2 MPa google.com
Reaction Time 10 - 15 hours google.com

Reagent Selection and Stoichiometry in Laboratory Synthesis

The synthesis fundamentally involves two primary reagents: trioctylamine and methyl chloride. google.com Trioctylamine serves as the nitrogen-containing precursor with three C8 alkyl chains, while methyl chloride acts as the methylating agent. google.comnih.gov The reaction is often carried out in a solvent, with industrial alcohol being a documented choice. google.com

The stoichiometry, or the molar ratio of the reactants, is a critical factor in achieving high conversion rates and minimizing byproducts. The molar mass ratio of trioctylamine to methyl chloride is tightly controlled. A specific patented process describes an effective molar ratio range of trioctylamine to methyl chloride as 0.95–1.10 : 1.05–0.98. google.com This near-equimolar ratio, with a slight adjustment, is designed to drive the reaction forward efficiently.

Table 2: Reagent Stoichiometry in this compound Synthesis

Reagent Role Molar Ratio (vs. Methyl Chloride) Source(s)
Trioctylamine Tertiary Amine Precursor 0.95 - 1.10 google.com
Methyl Chloride Methylating Agent 1.05 - 0.98 google.com

Catalytic Approaches in this compound Formation

To accelerate the rate of quaternization, catalytic approaches are employed. The reaction between trioctylamine and methyl chloride can be significantly enhanced by the presence of a catalyst. google.com Production techniques have been developed that utilize a basic catalyst to facilitate the rapid formation of the product. google.com While the specific identity of the basic catalyst is not always disclosed in commercial patents, its function is to increase the nucleophilicity of the amine or to stabilize the transition state, thereby lowering the activation energy of the reaction and increasing its rate. google.com

Derivatization Strategies and Functionalization of the Quaternary Ammonium Moiety

The versatility of this compound as a phase-transfer catalyst and metal extraction agent stems from the properties of its quaternary ammonium moiety. lookchem.comnih.govwikipedia.org Derivatization of this core structure allows for the fine-tuning of its properties for specialized tasks.

Modifications for Enhanced Selectivity in Specific Applications

Modifications to the this compound structure can be strategically implemented to enhance its selectivity in applications such as metal extraction or catalysis. lookchem.compainichemical.com These strategies can involve altering either the cationic quaternary ammonium head or the associated anion.

Alkyl Chain Modification: While the core compound contains octyl chains, varying the length or branching of these alkyl groups can significantly alter the compound's lipophilicity. This, in turn, affects its solubility in various organic solvents and its efficacy as a phase-transfer catalyst in different reaction systems.

Anion Exchange: The chloride anion can be exchanged for other anions (e.g., bromide, iodide, bis(trifluoromethylsulfonyl)imide) to create new ionic liquids with different properties. This modification directly impacts the compound's role in processes like solvent extraction of metal complexes, where the nature of the anion can influence extraction efficiency and selectivity for specific metal ions. lookchem.com

Functional Group Installation: Drawing parallels from functionalization strategies in other materials like metal-organic frameworks (MOFs), it is conceivable to introduce other functional groups onto the alkyl chains. rsc.org Post-synthetic modifications could potentially add moieties that offer specific binding sites, enhancing selectivity for a particular substrate in a catalytic cycle or a target metal ion during extraction. rsc.org Research on MOFs has shown that installing different types of ammonium groups (e.g., aliphatic vs. aromatic) significantly impacts material properties, a principle that can be applied to designing specialized phase-transfer catalysts. rsc.org

Impact of Structural Variations on Reaction Kinetics and Thermodynamics

Any structural variation in the this compound molecule has a direct consequence on the kinetics and thermodynamics of the systems in which it is used.

Thermodynamics: The thermodynamics of processes like ion exchange in metal extraction are heavily dependent on the structure of the quaternary ammonium salt. The lipophilicity of the cation and the nature of the anion determine the partitioning behavior of the salt between aqueous and organic phases. The selectivity constant for the exchange of the compound's anion with a metal-containing anion is a key thermodynamic parameter. lookchem.com This constant is influenced by the water content and composition of the system, demonstrating the intricate relationship between the structure of the extractant and the thermodynamic efficiency of the process. lookchem.com

Mechanistic Investigations of Action

Fundamental Principles of Ion Pair Formation in Biphasic Systems

In a biphasic system, the transfer of an ionic species from a polar (e.g., aqueous) phase to a nonpolar (e.g., organic) phase is energetically unfavorable. Methyltrioctylammonium chloride overcomes this barrier through the formation of an ion pair. The positively charged quaternary ammonium (B1175870) cation, [CH₃(C₈H₁₇)₃N]⁺, associates with an anion from the aqueous phase (for example, a reactant anion like MnO₄⁻ or a simple halide). This process forms a new, charge-neutral complex or ion pair that possesses sufficient lipophilicity to be transferred into the organic phase. osti.gov This ion-pairing mechanism effectively reduces the electrostatic repulsion between the ionic reactant and the nonpolar solvent, allowing the reactant to access the other components of the reaction mixture. osti.gov

The solubilization of the ion pair in the organic phase is driven by the molecular structure of the methyltrioctylammonium cation. The core of the mechanism lies in the favorable interactions between the catalyst's long alkyl chains and the nonpolar solvent molecules. google.com Once the [CH₃(C₈H₁₇)₃N]⁺ cation pairs with a reactant anion, the resulting complex behaves much like a large, organic-soluble molecule. The bulky, nonpolar exterior of the ion pair, dominated by the octyl groups, allows it to dissolve readily in organic solvents like toluene (B28343), chloroform (B151607), or hexanes. researchgate.netchemicalbook.com This process effectively extracts the anion from the aqueous phase, making it available for reaction in the organic medium where it would otherwise be insoluble. lookchem.com Studies on its use as an extraction solvent for various organic compounds have been based on determining experimental activity coefficients at infinite dilution, which provides insight into the interactions between the ionic liquid and the solutes. researchgate.net

The three long octyl (C8) chains are the key structural feature responsible for the phase-transfer capabilities of this compound. sigmaaldrich.comnih.gov These substantial hydrophobic alkyl groups create a lipophilic (oil-loving) shield around the charged cationic nitrogen center. rsc.org This hydrophobicity is crucial for two reasons:

It provides the driving force for the partition of the ion pair from the polar aqueous phase to the nonpolar organic phase. The longer and more numerous the alkyl chains, the greater the lipophilicity of the cation and the more favorable this transfer becomes. researchgate.netresearchgate.net

It prevents the catalyst itself from being excessively soluble in the aqueous phase, ensuring it remains predominantly in the organic phase or at the interface where it can perform its shuttle function. nih.gov

The significant hydrophobicity imparted by the trioctyl structure makes it a more effective phase-transfer catalyst for many applications compared to quaternary ammonium salts with shorter alkyl chains (e.g., tetrabutylammonium (B224687) salts), as it ensures the efficient transport of the paired anion into the organic phase. researchgate.netmdpi.com

Detailed Analysis of Catalysis Enhancement Mechanisms

The primary consequence of accelerated kinetics in heterogeneous systems is a marked improvement in reaction yields. By ensuring a continuous supply of the phase-transferred reactant, the catalyst allows the reaction to proceed to completion in a shorter time frame and often under milder conditions. researchgate.net For example, in the hydrogenation of CO₂ in a biphasic water/toluene system, the addition of this compound as a phase-transfer catalyst resulted in a substantial increase in the yield of formate (B1220265). researchgate.net This demonstrates its ability to enhance the transport of ionic species across the phase boundary, directly impacting the efficiency and output of the catalytic system. researchgate.net

The table below, based on data from a study on CO₂ hydrogenation, illustrates the dramatic effect of this compound (PTC) on product yield. researchgate.net

EntryPTC (mol%)Formate Yield (%)
1014
21099
Table 1.researchgate.netresearchgate.net

This catalytic enhancement is not limited to a single reaction type; this compound is used to improve yields in various reactions, including oxidations, substitutions, and polymerizations. chemicalbook.compainichemical.com

Spectroscopic and Computational Studies of Interaction Dynamics

To elucidate the precise mechanisms of phase transfer and catalysis, researchers employ advanced spectroscopic and computational methods. Spectroscopic techniques can be used to study the dynamics of ionic liquids and the behavior of molecules at liquid-liquid interfaces. osti.govscispace.com These methods can probe solvation dynamics and the interactions between the catalyst and reactants on very short timescales. scispace.com

Computational studies, particularly those using Density Functional Theory (DFT), provide molecular-level insights into the interaction dynamics. ruhr-uni-bochum.de These theoretical models can calculate the geometries and energies of intermediates and transition states throughout the catalytic cycle. ruhr-uni-bochum.de For phase-transfer catalysis involving this compound, computational models can be used to:

Simulate the ion pairing process between the cation and a reactant anion.

Determine the energy barriers for the transfer of the ion pair across the phase interface.

Model the release of the anion in the organic phase and the subsequent regeneration of the catalyst.

These studies help to confirm and refine the mechanistic pathways proposed from experimental data, providing a deeper understanding of how factors like ion pair structure and solvent interactions govern the efficiency of the catalytic process. osti.govruhr-uni-bochum.de

Probing Ion-Solvent Interactions

The interactions between the methyltrioctylammonium cation, its accompanying chloride anion, solvent molecules (both aqueous and organic), and target ions dictate the efficiency of extraction. In metal extraction, the process relies on the formation of metal–ligand ion pairs in the aqueous phase, which are then solvated by the extractant in the organic phase. acs.org The efficiency of this transfer is determined by the stability of the metal-extractant complex in the organic phase and the ability of both phases to solvate the species involved. acs.org

The addition of salting-out agents, such as various chloride salts, to the aqueous phase is a common strategy to enhance extraction. acs.org The cations of these salts have a significant impact due to their hydration properties. For instance, lithium chloride (LiCl) is highly effective because the strong hydration of Li+ ions reduces the number of free water molecules available to hydrate (B1144303) the metal complex, making its transfer to the organic phase more favorable. acs.org The general effectiveness of salting-out cations for metal ion extraction from chloride solutions follows a distinct trend, as detailed in the table below. acs.org

Table 1: Effect of Salting-Out Cations on Extraction Efficiency This table is interactive. You can sort and filter the data.

Cation Relative Salting-Out Strength Hydration Characteristics
Cs⁺ Weakest Low hydration Gibbs free energy
Rb⁺ Weak Low hydration Gibbs free energy
NH₄⁺ Moderate Moderate hydration Gibbs free energy
K⁺ Moderate Moderate hydration Gibbs free energy
Al³⁺ Strong High hydration Gibbs free energy
Mg²⁺ Strong High hydration Gibbs free energy
Ca²⁺ Strong High hydration Gibbs free energy
Na⁺ Strong High hydration Gibbs free energy

In the organic phase, the extractant and the extracted metal complexes are not always isolated molecules. Studies using techniques like small-angle X-ray scattering (SAXS) have shown that they can form larger structures, such as aggregates or clusters that can be approximated as reverse micelles. chemrxiv.org Vibrational sum frequency generation (VSFG) spectroscopy further reveals that different metalate anions can uniquely alter the hydrogen bonding environment at the interface between the aqueous and organic phases. chemrxiv.org The size and charge density of the anions play a significant role in modulating the interactions between ions and surrounding molecules. chemrxiv.org Softer, more diffuse anions with less solvating water can more easily penetrate the coordination shell of cations, influencing their availability for complexation. chemrxiv.org

Theoretical Modeling of Transport Phenomena

To gain deeper insight into the molecular-level events governing extraction, theoretical modeling, particularly atomistic molecular dynamics (MD) simulations, is employed. chemrxiv.org These computational methods allow for the investigation of phenomena that are difficult to observe experimentally, such as the precise structure of the liquid-liquid interface and the dynamic behavior of molecules. chemrxiv.orgresearchgate.net

MD simulations are used to complement experimental techniques like VSFG spectroscopy and SAXS. chemrxiv.org For example, by simulating a model system at a vapor/surfactant/electrolyte interface, researchers can study how different metalate ions affect interfacial hydration structures. chemrxiv.org These models can predict how extractant molecules and metal complexes organize, confirming the formation of aggregates and clusters within the organic phase. chemrxiv.org

These simulations help to understand the underlying molecular-scale mechanisms that connect interfacial structure to the broader organization within the organic phase. chemrxiv.org By calculating forces and trajectories of individual atoms and molecules, MD can elucidate the energetic and entropic contributions that drive the transport of an ion from the aqueous phase to the organic phase. chemrxiv.orgresearchgate.net

Specific Mechanistic Insights in Metal Extraction Processes

This compound is widely used as a liquid anion exchanger for the extraction of metals. wikipedia.org The mechanism involves the exchange of its chloride ion for a negatively charged metal complex.

Ion Exchange Dynamics with Metallic Anions

The core of the extraction process is an anion exchange reaction where the chloride ion of the extractant is swapped for a metallic anionic complex (e.g., [PtCl₆]²⁻ or [PdCl₄]²⁻) formed in the aqueous phase. acs.orgchemrxiv.org This exchange facilitates the transfer of the metal from the aqueous solution into the organic solvent. medchemexpress.com

Research comparing the extraction of different chlorometalates, such as octahedral [PtCl₆]²⁻ and square-planar [PdCl₄]²⁻, reveals important mechanistic details. chemrxiv.org While both can be completely transferred into the organic phase containing this compound, their behavior and the resulting structure within the organic phase can differ significantly. chemrxiv.org Small-angle X-ray scattering has shown that the aggregates formed by the metalate-extractant complexes exhibit more long-range order (clustering) with [PtCl₆]²⁻ compared to those formed with [PdCl₄]²⁻. chemrxiv.org This indicates that the identity of the metallic anion influences the supramolecular organization of the organic phase, even when extraction efficiency is similar. chemrxiv.org

Table 2: Comparison of Extraction Characteristics for Different Metallic Anions This table is interactive. You can sort and filter the data.

Metallic Anion Geometry Organic Phase Structure Interfacial Hydration Effect
[PtCl₆]²⁻ Octahedral High degree of long-range order (clustering) Causes a unique hydrogen bonding environment

The dynamics of this exchange are influenced by the interactions at the liquid-liquid interface. The process is not instantaneous and can be monitored over time using various spectroscopic and analytical techniques to understand its kinetics. nih.govresearchgate.net

Interfacial Complex Formation and Rate-Determining Steps

The liquid-liquid interface is the critical zone where the key steps of the extraction occur. The amphiphilic nature of extractants like this compound causes them to accumulate and interact with ions directly at this interface. researchgate.net Here, the initial complexation between the extractant cation and the metallic anion takes place. researchgate.net

Following their formation at the interface, these complexes are drawn into the bulk organic phase, where they can self-assemble into larger aggregates, often described as reverse micelles. chemrxiv.orgresearchgate.net The efficiency and kinetics of the entire extraction process are thus intimately linked to the dynamics of complex formation at the interface and the subsequent reorganization of these complexes within the organic phase. researchgate.net

Applications in Chemical Synthesis

Phase-Transfer Catalysis in Organic Transformations

As a phase-transfer catalyst, Methyltrioctylammonium chloride facilitates the migration of reactants between different phases (e.g., from an aqueous phase to an organic phase), thereby enabling or accelerating reactions that would otherwise be slow or inefficient. medchemexpress.comebi.ac.uk This capability is leveraged in a variety of organic transformations.

A notable application of this compound is as a catalyst in the synthesis of acridine (B1665455) dione (B5365651) derivatives. sigmaaldrich.comchemicalbook.com Research has demonstrated an efficient and environmentally cleaner protocol for this synthesis by reacting an aromatic aldehyde, dimedone, and an amine under ultrasonic irradiation with this compound (also known by the trade name Aliquat 336) as the catalyst. ias.ac.in

The use of ultrasound, a technique known to enhance reaction rates and yields, combined with the catalytic action of this compound, presents a significant improvement over traditional heating or stirring methods. ias.ac.in Studies show that a 10 mol% concentration of the catalyst is optimal for the reaction. ias.ac.in This sonochemical approach leads to excellent product yields in a much shorter time frame compared to conventional methods. ias.ac.in

Table 1: Comparison of Reaction Conditions for Acridine Dione Synthesis ias.ac.in

ConditionTimeYield
Ultrasonic Irradiation15-25 min90-96%
Stirring at Room Temp.10-12 hrs40-45%
Heating at 80 °C8-10 hrs50-60%

This compound is also employed as a catalyst in the synthesis of extended π-systems. sigmaaldrich.comchemicalbook.com These systems, which are crucial for the development of new optoelectronic conjugated materials, can be synthesized through reactions involving aromatic aldehydes and methyldiazines, with this compound facilitating the transformation. sigmaaldrich.comchemicalbook.comnih.gov The activation of C-H bonds is a key strategy in extending π-electron systems, and the use of effective catalysts is essential for these synthetic methodologies. nih.gov

The compound is a component of catalytic systems used in the Suzuki-Miyaura cross-coupling reaction, particularly for a range of aryl and heteroaryl chlorides in an aqueous medium. sigmaaldrich.comchemicalbook.com The Suzuki-Miyaura reaction is a fundamental tool for creating carbon-carbon bonds. nih.gov Performing this reaction in water is highly desirable from a green chemistry perspective. nih.govresearchgate.net this compound, as part of a system with a palladium catalyst and a base like potassium carbonate, facilitates the coupling of the organic halide with an aryl boronic acid in water, which is notable for its mild, environmentally friendly conditions. sigmaaldrich.comchemicalbook.comnih.gov

A primary function of this compound is to enhance the solubility of ionic compounds in organic solvents. medchemexpress.comgoogle.com As a quaternary ammonium (B1175870) salt with long alkyl chains, its cation can form an ion pair with an anion from an aqueous phase. medchemexpress.comnih.gov This new, larger ion pair, featuring the bulky, lipophilic cation, is significantly more soluble in nonpolar organic solvents than the original inorganic salt. researchgate.net This action effectively transports the ionic reactant into the organic phase where it can react with an organic substrate, a core principle of phase-transfer catalysis. ebi.ac.ukresearchgate.net

Role in Green Chemistry Methodologies

This compound plays a role in the advancement of green chemistry, which focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. frontiersin.org

The use of this compound contributes to minimizing the need for traditional volatile organic solvents in several ways. By enabling reactions to occur in aqueous media, such as the Suzuki-Miyaura cross-coupling, it reduces reliance on organic solvents. sigmaaldrich.comchemicalbook.comnih.gov Furthermore, in some processes, it can be part of a system that allows for the recycling of the catalyst, reducing waste. phasetransfercatalysis.com Its application in a more environmentally friendly oxidation of cyclohexene (B86901) to 1,6-hexanedioic acid, compared to traditional methods using nitric acid or potassium permanganate, further highlights its role in greener synthesis. chemicalbook.comchemicalbook.com The use of this compound in sonochemical synthesis also aligns with green chemistry principles by promoting energy efficiency and reducing harsh reaction conditions. ias.ac.in

Enhancing Reaction Efficiency in Environmentally Benign Systems

The principles of green chemistry advocate for the development of chemical processes that minimize or eliminate the use and generation of hazardous substances. frontiersin.org this compound has emerged as a valuable tool in this endeavor, primarily through its function as a phase-transfer catalyst (PTC). nih.govyoutube.com As a PTC, it facilitates the transfer of reactants across the boundary of two immiscible phases, such as an aqueous and an organic phase, thereby increasing reaction rates and often allowing for the use of less hazardous solvents and milder reaction conditions. frontiersin.orgnih.gov

One notable example of its application in creating a more environmentally friendly process is in the oxidation of cyclohexene to produce 1,6-hexanedioic acid (adipic acid). lookchem.comchemicalbook.com Traditionally, this conversion has relied on the use of strong oxidizing agents like nitric acid or potassium permanganate, which can generate hazardous waste products. lookchem.comwikipedia.org The use of this compound as a phase-transfer catalyst enables a greener alternative. chemicalbook.comwikipedia.org

Further showcasing its versatility in promoting efficient and cleaner chemical transformations, this compound has been employed as a catalyst in the synthesis of acridine dione derivatives. lookchem.comsigmaaldrich.com This reaction is carried out under ultrasonic irradiation, another technique often associated with green chemistry due to its potential for reduced reaction times and energy consumption. lookchem.com Additionally, it serves as a catalyst in the synthesis of extended π-systems, which are important in materials science, and as a component in catalytic systems for Suzuki-Miyaura cross-coupling reactions in water, a benign solvent. lookchem.comsigmaaldrich.com

Table 1: Applications of this compound in Enhancing Reaction Efficiency

ApplicationReactants/SubstratesRole of this compoundEnvironmental Benefit
Synthesis of 1,6-Hexanedioic Acid CyclohexenePhase-transfer catalyst for oxidationAvoids use of hazardous oxidizing agents like nitric acid. lookchem.comchemicalbook.comwikipedia.org
Synthesis of Acridine Dione Derivatives Aromatic aldehyde, dimedone, aminesCatalyst under ultrasonic irradiationPotentially reduced reaction times and energy usage. lookchem.comsigmaaldrich.com
Suzuki-Miyaura Cross-Coupling Aryl and heteroaryl chloridesComponent of the catalytic systemEnables the use of water as a solvent. sigmaaldrich.com

Catalysis in CO2 Hydrogenation Biphasic Systems

The utilization of carbon dioxide (CO2) as a C1 feedstock for the synthesis of value-added chemicals is a critical area of research aimed at mitigating its atmospheric concentration. rsc.orgmdpi.com The hydrogenation of CO2 to formic acid or its salts is a particularly promising pathway, as these products have applications in energy storage and as chemical intermediates. biosynth.com However, this transformation often faces kinetic and thermodynamic hurdles. biosynth.com Biphasic catalytic systems, which involve two immiscible liquid phases, have shown significant promise in overcoming these challenges by allowing for efficient product separation and catalyst recycling. nih.govnih.gov

Research has demonstrated the effect of this compound in a biphasic system for CO2 hydrogenation using a ruthenium pincer catalyst and potassium hydroxide (B78521) as a base. The presence of the phase-transfer catalyst was shown to significantly improve the formate (B1220265) yield.

Table 2: Effect of this compound on CO2 Hydrogenation

Catalyst SystemPhase-Transfer Catalyst (PTC)Formate Yield (%)
Ru-pincer catalystNone15
Ru-pincer catalystThis compound45

Reaction conditions: H2O/toluene (B28343) solvent, KOH base, 90°C, 40 bar total pressure (20 bar H2, 20 bar CO2), 3 hours.

This enhancement is attributed to the improved transport of ionic species across the phase boundary, a limitation that can otherwise hinder the efficiency of the biphasic catalytic system. The use of such systems not only improves the production of valuable chemicals from CO2 but also facilitates the separation of the product from the catalyst, which can be retained in the organic phase for reuse, aligning with the principles of sustainable chemistry. nih.govnih.gov

Applications in Separation Science and Hydrometallurgy

Solvent Extraction of Metal Ions

Methyltrioctylammonium chloride is widely employed as an extractant in the solvent extraction of metal ions from aqueous solutions. Its mechanism of action typically involves the formation of an ion-pair between the positively charged quaternary ammonium (B1175870) cation and a negatively charged metal-anion complex present in the aqueous phase. This hydrophobic ion-pair is then readily extracted into an immiscible organic solvent.

Extraction of Palladium from Hydrochloric Acid Solutions

The recovery of palladium from acidic chloride solutions is a significant application of this compound (often referred to by the trade name Aliquat 336). Research has shown that the efficiency of palladium(II) extraction is influenced by the concentrations of both the extractant and the chloride ions in the solution. elsevierpure.comresearchgate.net Generally, the distribution ratio for palladium extraction increases with a higher concentration of this compound and decreases as the chloride ion concentration rises. elsevierpure.com

For the subsequent recovery of palladium from the organic phase, a process known as stripping is employed. Studies have evaluated various stripping agents, including aluminum chloride, potassium chloride, sodium chloride, ammonium chloride, hydrochloric acid, and thiourea (B124793). elsevierpure.comresearchgate.net A mixture of chloride and thiourea has been identified as a particularly effective stripping solution, achieving over 99% recovery of palladium(II). elsevierpure.comresearchgate.net The extraction process is sensitive to the concentration of both the extractant and the chloride medium, and thermodynamic analysis indicates that the extraction process is endothermic. researchgate.net

A polymer inclusion membrane (PIM) system containing tetrabutylammonium (B224687) bromide (TBAB), a related quaternary ammonium salt, has also been investigated for palladium(II) recovery from hydrochloric acid solutions. nih.gov The transport of palladium ions through the membrane was found to decrease with increasing hydrochloric acid concentration in the source phase. nih.gov The optimal receiving phase for stripping the palladium was determined to be a solution of 0.5 M thiourea in 0.1 M hydrochloric acid. nih.gov

Selective Separation of Cobalt from Nickel in Chloride Media

The separation of cobalt from nickel is a crucial yet challenging step in the recycling of spent lithium-ion batteries, due to their similar chemical properties. nih.govrsc.orgnih.gov this compound (MTOAC) has proven to be an effective extractant for the selective recovery of cobalt(II) from nickel-containing chloride solutions. nih.govrsc.orgnih.gov

The separation process relies on the formation of stable cobalt-chloride anionic complexes, which are then extracted by the MTOAC. nih.gov The concentration of chloride ions in the aqueous phase is a critical parameter, with cobalt extraction efficiency increasing significantly as the chloride ion concentration rises. nih.govrsc.orgnih.gov Under optimized conditions, a high degree of separation can be achieved. For instance, at a chloride ion concentration of 5.5 M, an MTOAC concentration of 1.3 M in the organic phase, an organic to aqueous phase ratio of 1.5, and a pH of 1.0, a cobalt extraction efficiency of 98.23% was achieved with a nickel loss of only 0.86%. nih.govrsc.orgresearchgate.net The extracted cobalt can then be stripped from the organic phase with a dilute hydrochloric acid solution, achieving a stripping rate of 99.95%. nih.govrsc.org

The kinetics of the cobalt extraction have been studied, and the process is believed to be limited by the chemical reaction. nih.govrsc.org

Table 1: Optimal Conditions for Cobalt-Nickel Separation using MTOAC

ParameterOptimal Value
Aqueous Chloride Ion Concentration5.5 M
MTOAC Concentration in Organic Phase1.3 M
Organic to Aqueous Phase Ratio (O/A)1.5
Initial Aqueous pH1.0
Resulting Cobalt Extraction Efficiency 98.23%
Resulting Nickel Loss 0.86%

This data is based on findings from studies on the separation of cobalt and nickel from spent lithium-ion battery solutions. nih.govrsc.orgresearchgate.net

Recovery of Uranyl Ions using Super Uranophiles

A highly selective method for the solvent extraction of uranyl ions (UO₂²⁺) has been developed utilizing "super uranophiles" in conjunction with this compound (MTA⁺Cl⁻). oup.com Super uranophiles, such as hydroxycalix[n]arene-p-sulfonates, are macrocyclic compounds that form strong and selective complexes with the uranyl ion. oup.com

In this process, the uranyl ions in the aqueous phase first react selectively and quantitatively with the super uranophile to form a stable anionic complex. oup.com This complex then associates with the methyltrioctylammonium cations to form a hydrophobic, electrically neutral ion-pair. oup.com This ion-pair is then extracted into an organic solvent like chloroform (B151607). oup.com A key advantage of this method is its high selectivity, with no significant interference observed from other coexisting metal ions. oup.com However, the presence of large amounts of chloride and carbonate ions can reduce the extraction efficiency. oup.com The extracted uranyl ion can be recovered from the organic phase by stripping with 2 M sulfuric acid, allowing the organic phase containing the super uranophile and MTA⁺ to be reused for subsequent extractions. oup.com

Optimization of Plutonium Extraction for Spectrometric Determination

In the nuclear fuel cycle, the purification of plutonium often involves its separation from other elements, including thorium. iaea.org While the provided search results focus on the determination of thorium in a plutonium matrix after a separation process likely involving tributyl phosphate (B84403) (TBP), the general principles of solvent extraction are relevant. iaea.org Quaternary ammonium salts like this compound are known for their application in the extraction of actinides. The optimization of such extraction processes is crucial for achieving the high purity required for subsequent analysis, such as spectrometric determination. The efficiency of the extraction and the subsequent stripping steps are critical to ensure accurate quantification of trace impurities.

Extraction of Zinc(II) from Aqueous Chloride Solutions

This compound is an effective extractant for zinc(II) from aqueous chloride solutions. researchgate.netscilit.com The extraction mechanism involves the formation of zinc-chloride complexes in the aqueous phase, which are then extracted by the quaternary ammonium salt into an organic diluent. The efficiency of this extraction is influenced by several factors, including the concentration of hydrochloric acid or other chloride salts in the aqueous phase and the nature of the organic diluent used. researchgate.netscilit.com

Studies have reported equilibrium constants for the extraction of zinc(II) from both 1.0 M and 6.0 M HCl, as well as from 6.0 M LiCl solutions, using this compound dissolved in chloroform. researchgate.net The aggregation of the extractant in the organic phase, which can be affected by the presence of water and the type of diluent, also plays a role in the extraction behavior. researchgate.net For instance, the extraction of zinc(II) from 1.0 M HCl with methyltridecylammonium (B12818779) chloride (a related compound) in different diluents follows the order: isobutyl methyl ketone > cyclohexane (B81311) > o-xylene (B151617) > chloroform. researchgate.net The mechanism of transfer of zinc(II) has been studied using the single-drop technique, suggesting the formation of interfacial complexes. scilit.com

Separation and Preconcentration of Cadmium Ions

This compound is utilized in methods for the separation and preconcentration of cadmium ions from aqueous samples prior to their determination by analytical techniques like flame atomic absorption spectrometry (FAAS). nih.govnih.goveurjchem.comresearchgate.net These methods enhance the sensitivity and selectivity of the analysis.

One approach involves the formation of the tetraiodocadmate(II) anion (CdI₄²⁻) in the aqueous phase, which is then extracted. nih.govnih.goveurjchem.com In a solid-phase extraction method, octadecyl silica (B1680970) membrane disks are modified with this compound. nih.gov The CdI₄²⁻ complex is sorbed onto these disks over a wide pH range (1-8). nih.gov The sorbed cadmium is then eluted with nitric acid in ethanol (B145695) for measurement. nih.gov This method can achieve a preconcentration factor of 100. nih.gov

Another technique, solidified floating organic drop microextraction (SFODME), uses a micro-volume of 1-undecanol (B7770649) containing this compound to extract the CdI₄²⁻ complex. nih.gov After extraction, the organic drop is solidified by cooling, separated, and then dissolved in ethanol for analysis. This method can achieve a high preconcentration factor of 640. nih.gov

A further method employs a column packed with microcrystalline naphthalene (B1677914) impregnated with this compound. eurjchem.comresearchgate.net The CdI₄²⁻ complex is retained on this adsorbent and subsequently eluted with nitric acid. This method has been used for the simultaneous preconcentration of both lead and cadmium ions. eurjchem.comresearchgate.net

Table 2: Performance of Cadmium Preconcentration Methods using this compound

MethodPreconcentration FactorLimit of Detection (LOD)Relative Standard Deviation (RSD)
Solid Phase Extraction on Modified Silica Disks1000.014 ng/mL1.2% at 2.5 µg/L
Solidified Floating Organic Drop Microextraction (SFODME)6400.0079 µg/L±5.4% at 5 µg/L
Naphthalene Adsorbent Column1000.072 ng/mL1.4% at 20 ng/mL

This data is compiled from various studies on the preconcentration of cadmium ions. nih.govnih.goveurjchem.comresearchgate.net

Extraction of Gallium from Iron in HCl Solution

The separation of gallium from other metals, such as iron and indium, is crucial in the electronics industry. This compound, often as a component of ionic liquids, is employed for this purpose in hydrochloric acid solutions. mdpi.com In these acidic environments, gallium forms anionic chloro-complexes, which can be selectively extracted.

Research has demonstrated that the separation of Gallium(III) and Indium(III) is feasible in hydrochloric acid solutions. mdpi.com While indium(III) is often selectively extracted over gallium(III) in the initial pH range of 0.1 to 2.0 using ionic liquids derived from Aliquat 336, the conditions can be tuned to favor gallium extraction. mdpi.com For instance, in solutions with an HCl concentration of 4 mol L⁻¹ or higher, gallium(III) can be almost quantitatively extracted. nih.gov The process involves the formation of an ion-pair between the methyltrioctylammonium cation and the anionic gallium chloride complex (e.g., GaCl₄⁻). The extracted gallium can then be stripped from the organic phase using aqueous nitric acid solutions. nih.gov This method is effective for recovering gallium from solutions that also contain excess indium. nih.gov

The extraction of iron(III) from chloride solutions is also well-established, often using neutral oxygen-containing extractants or amine-based extractants like trioctylamine (B72094), a compound structurally similar to this compound. mdpi.com By carefully controlling the HCl concentration and the extractant system, a selective separation of gallium from iron can be achieved.

Extraction of Chromium-DCTA Complexes

This compound is effective in the extraction of chromium(III) when it is complexed with 1,2-diaminocyclohexanetetraacetic acid (DCTA). The resulting violet-colored chromium-DCTA complex, [Cr(DCTA)]⁻, can be quantitatively extracted from an aqueous solution into an organic phase, typically chloroform, containing this compound (referred to as Aliquat 336-S in the studies). nih.govnih.gov

The extraction proceeds via an ion-association mechanism, where the anionic metal complex pairs with the quaternary ammonium cation: [Cr(DCTA)]⁻ (aq) + [N(CH₃)(C₈H₁₇)₃]⁺ (org) ⇌ [(N(CH₃)(C₈H₁₇)₃)⁺(Cr(DCTA))⁻] (org)

This method allows for the determination of chromium in the presence of other colored cations. nih.gov For analytical purposes, after extraction, the chromium complex can be stripped back into an aqueous phase, such as 1M potassium nitrate, for spectrophotometric measurement. nih.gov The process can be optimized to achieve quantitative extraction, providing a reliable method for chromium separation and determination. nih.gov

Extraction of Metal-Xylenol Orange Complexes

The principle of extracting metals as their colored complexes with metallochromic indicators is a valuable technique in analytical chemistry. This compound (as Aliquat 336-S) dissolved in chloroform has been successfully used to extract intensely colored metal complexes formed with Xylenol Orange in acidic media (pH 0-3). nih.gov

This technique has been applied to the extraction of trace amounts of various metals, including gallium, indium, titanium, and zirconium. nih.gov The formation of these complexes in the presence of anions like sulfates, chlorides, and nitrates allows for their separation and subsequent detection. nih.gov For example, this method can be adapted to detect small quantities of gallium in indium and vice versa, or to detect titanium or zirconium in thorium. nih.gov The ability to extract these colored complexes forms the basis for developing sensitive spectrophotometric determination methods. nih.gov

Role in Ion Exchange Processes

This compound functions as a liquid anion exchanger. Its quaternary ammonium group provides a cationic site that can reversibly bind and exchange various anions. This property is harnessed in diverse applications, from environmental sensing to nuclear fuel processing.

Anionic Exchanger in Optical Chemical Sensors for Nitrite (B80452) Determination

An innovative application of this compound is as an anionic exchanger in the fabrication of optical chemical sensors for determining nitrite levels. scielo.br In one such sensor, the compound is incorporated into a triacetylcellulose (B593227) polymer membrane. scielo.br The sensor's operation is based on a redox reaction between nitrite ions from the sample solution and iodide ions that have been pre-adsorbed onto the membrane via anion exchange with the this compound. scielo.br

The sensing membrane exhibits a reversible response to nitrite ions, allowing for their measurement. scielo.br The performance of such a sensor is characterized by a specific detection range and high sensitivity. Research has shown that membranes prepared with an optimal amount of this compound (e.g., 0.15 g) yield the highest response. scielo.br Other research into optical sensors for nitrite has explored different ionophores, such as cobalt(III) corrole (B1231805) and rhodium(III) porphyrin, which also demonstrate high selectivity for nitrite over other anions. nih.gov

Table 1: Performance Characteristics of a Nitrite Optical Sensor Using this compound

Parameter Value Reference
Analyte Nitrite (NO₂⁻) scielo.br
Active Component This compound scielo.br
Detection Range 6.52 x 10⁻⁶ – 8.70 x 10⁻⁵ mol L⁻¹ scielo.br
Detection Limit 6.05 x 10⁻⁷ mol L⁻¹ scielo.br
Response Time 6 minutes scielo.br
Relative Standard Deviation 2.5% (at 4.34 x 10⁻⁵ mol L⁻¹) scielo.br

Selective Binding and Extraction of Uranyl Ions

The selective removal of uranyl ions (UO₂²⁺) from aqueous solutions is critical for nuclear fuel processing and environmental remediation. This compound (Aliquat 336) has been evaluated as an effective extractant for this purpose, particularly from alkaline carbonate leach liquors. researchgate.netcu.edu.eg In these solutions, uranium exists as anionic carbonate complexes, such as [UO₂(CO₃)₃]⁴⁻, which can be extracted by the liquid anion exchanger.

Studies using a 5% solution of Aliquat 336 in kerosene (B1165875) have identified optimal conditions for the extraction of U(VI). cu.edu.eg The process is influenced by factors such as pH, contact time, and the aqueous-to-organic phase ratio. cu.edu.eg The extraction is an endothermic process, as indicated by a positive enthalpy of reaction (ΔH). cu.edu.eg After extraction, the uranium can be stripped from the loaded organic phase using acidic solutions, such as sulfuric acid, to obtain a concentrated uranium solution. cu.edu.eg

Table 2: Optimal Conditions for Uranyl Ion Extraction with Aliquat 336/Kerosene

Parameter Optimal Value Reference
Extractant 5% Aliquat 336 in Kerosene cu.edu.eg
pH 9 cu.edu.eg
Aqueous/Organic (A/O) Ratio 1/1 cu.edu.eg
Contact Time 10 minutes cu.edu.eg
Temperature Room Temperature cu.edu.eg
Enthalpy of Extraction (ΔH) 26.075 kJ/mol cu.edu.eg
Stripping Agent 1 M H₂SO₄ cu.edu.eg

Membrane-Based Separation Technologies

Membrane-based separation technologies offer an energy-efficient and effective alternative to traditional methods like distillation and precipitation for separating chemical species. mdpi.comresearchgate.net These technologies, which include microfiltration, ultrafiltration, nanofiltration, and reverse osmosis, function by using semi-permeable barriers to separate components based on size, charge, or other physical and chemical properties. mdpi.comresearchgate.net

This compound is being investigated for its potential use in advanced membrane extraction systems. researchgate.net These systems aim to overcome the high cost and viscosity associated with some ionic liquids while improving separation efficiency. researchgate.net The compound can be incorporated into liquid membranes, such as supported liquid membranes (SLMs) or emulsion liquid membranes (ELMs). In these configurations, the this compound acts as a carrier, selectively binding to target anions on one side of the membrane, transporting them across the organic liquid phase within the membrane pores, and releasing them on the other side. This carrier-mediated transport enhances both the selectivity and flux of the separation process, with potential applications in the extraction of organic compounds and metal ions. researchgate.net

Application in Deep Eutectic Solvents (DESs)

The compound is a fundamental component in the formulation of a new class of "green" solvents known as hydrophobic deep eutectic solvents (DESs). nih.gov These solvents are considered alternatives to traditional volatile organic solvents for metal ion extraction. nih.gov

Hydrophobic DESs are synthesized by combining this compound, which acts as a hydrogen bond acceptor (HBA), with various hydrogen bond donors (HBDs). nih.govgoogle.com Common HBDs include saturated fatty acids (like decanoic acid) and fatty alcohols (like 1-hexanol). nih.govsigmaaldrich.com The formation of these DESs occurs through hydrogen bonding interactions between the constituent components. sigmaaldrich.com The long alkyl chains of the compound contribute to the hydrophobicity of the resulting DES, making it stable upon contact with water. sigmaaldrich.com

DESs formed with this compound have demonstrated significant potential in the liquid-liquid extraction of various compounds from aqueous solutions. sigmaaldrich.commdpi.com They have been successfully used for the recovery of volatile fatty acids (VFAs), such as acetic acid, propionic acid, and butyric acid, from wastewater. mdpi.com In one study, a DES prepared from this compound and n-butanol was found to be the most effective extractant for certain VFAs. mdpi.com

These hydrophobic DESs are also highly effective for the extraction and recovery of heavy metals. nih.govsigmaaldrich.com Research has shown that a DES composed of this compound and hexanoic acid can extract over 99% of palladium(II) from hydrochloric acid solutions. nih.gov The extraction mechanism involves an anion exchange reaction where the target metal anion in the aqueous phase replaces the chloride anion in the DES. nih.gov Other studies have investigated their use for extracting heavy metals like copper, silver, cadmium, mercury, and lead from water samples. acs.org

Table 2: Extraction Applications of this compound-Based DESs

DES Composition (HBA:HBD)Target AnalyteApplicationKey FindingCitation
MTOAC¹:Hexanoic Acid (1:2)Palladium(II)Heavy Metal Recovery>99% extraction efficiency from HCl media. nih.gov
MTOAC¹:n-ButanolVolatile Fatty AcidsVFA RecoveryOptimal extractant for specific VFAs in an experimental setup. mdpi.com
MTOAC¹:Decanoic AcidVolatile Fatty AcidsVFA RecoveryEfficient extraction from water phases. sigmaaldrich.com
MTOAC¹:3-hydroxy-2-naphthoateCu, Ag, Cd, Hg, PbHeavy Metal ExtractionQuantitative extraction (>99%) of Hg and Ag achieved. acs.org
¹ MTOAC: this compound

Water Treatment and Environmental Remediation

This compound has applications in wastewater treatment, including the recovery of acids and the reduction of specific inorganic ions. wikipedia.orgbiosynth.com

In the context of wastewater treatment, this compound has been shown to reduce nitrite ions and sodium citrate. biosynth.com The presence of compounds like nitrite in wastewater can exert a significant chlorine demand, complicating disinfection processes. biosynth.com The application of agents that can reduce such compounds is therefore relevant to improving the efficiency of water treatment protocols. biosynth.com Furthermore, the compound has been used for the recovery of carboxylic acids, such as citric acid, from aqueous solutions. researchgate.net

Applications in Biochemical and Biological Research

Use as a Biochemical Reagent for Life Science Research

Methyltrioctylammonium chloride serves as a valuable biochemical reagent in life science research, primarily owing to its characteristics as a phase-transfer catalyst and a surfactant. medchemexpress.combiosynth.com As a phase-transfer catalyst, it facilitates the transfer of reactants between immiscible phases (e.g., from an aqueous phase to an organic phase), which is crucial for various organic syntheses of biochemically relevant molecules. nih.govresearchgate.net This property is exploited in the synthesis of complex organic compounds that may be used as probes or intermediates in biological studies. sigmaaldrich.com

Its surfactant properties are also significant in biochemical contexts. Surfactants are essential for solubilizing membranes, denaturing proteins for analysis, and in certain enzyme assays. While specific examples in enzyme assays are not extensively detailed in public literature, its surfactant nature suggests potential utility in such applications. medchemexpress.combiosynth.com

Pretreatment of Lignocellulosic Biomass

The quest for sustainable energy sources has driven research into the efficient conversion of lignocellulosic biomass into biofuels. A key challenge in this process is the recalcitrant nature of lignocellulose, which requires a pretreatment step to break down its complex structure. This compound, as an ionic liquid, has shown considerable promise in this area. nih.gov

Pretreatment of Sugarcane Bagasse for Cellulose (B213188) Extraction

Sugarcane bagasse, an abundant agricultural residue, is a prime candidate for biofuel production due to its high cellulose content. However, the cellulose is embedded within a matrix of lignin (B12514952) and hemicellulose, limiting its accessibility to enzymes. Pretreatment of sugarcane bagasse with this compound has been demonstrated to be an effective method for delignification and cellulose extraction. nih.gov

In one study, sugarcane bagasse was pretreated with this compound under relatively mild conditions. wikipedia.org This pretreatment led to structural changes in the bagasse, as observed through scanning electron microscopy, making the cellulose more accessible. nih.gov The efficiency of this ionic liquid pretreatment was found to be superior to traditional alkali pretreatment for subsequent enzymatic processes. nih.gov

Enhancement of Cellulase (B1617823) Production by Thermophilic Bacteria

Following the pretreatment of lignocellulosic biomass, the extracted cellulose is hydrolyzed into fermentable sugars by cellulase enzymes. The production of these enzymes is a critical and often costly step in the biofuel production pipeline. Research has shown that using cellulose extracted from this compound-pretreated sugarcane bagasse can significantly enhance cellulase production by thermophilic bacteria.

One study investigated the use of this pretreated bagasse as a substrate for cellulase production by several thermophilic bacterial strains. nih.gov The strains Brevibacillus borstelensis (UE10 and UE27) and Aneurinibacillus thermoaerophilus (UE1) were screened for their cellulase production capabilities. nih.gov When cultured on this compound-pretreated sugarcane bagasse, these strains exhibited enhanced endoglucanase activity. nih.gov

Another study focused on the thermophilic bacterium Bacillus aestuarii UE25. Fermentation of cellulose extracted from this compound-pretreated bagasse by this bacterium resulted in a remarkable 245.16% higher cellulase titer compared to cellulose from untreated bagasse. wikipedia.org A separate investigation optimizing the pretreatment and fermentation conditions with the same bacterial strain, later identified as Neobacillus sedimentimangrovi UE25, achieved high yields of endoglucanase (EG) and β-glucosidase (BGL).

Table 1: Cellulase Production by Thermophilic Bacteria on this compound-Pretreated Sugarcane Bagasse

Bacterial StrainEnzymeYieldReference
Aneurinibacillus thermoaerophilus UE1Endoglucanase22.2 IU/mL nih.gov
Brevibacillus borstelensis UE10Endoglucanase22.18 IU/mL nih.gov
Brevibacillus borstelensis UE27Endoglucanase33.3 IU/mL nih.gov
Neobacillus sedimentimangrovi UE25Endoglucanase (EG)118.4 IU/mL
Neobacillus sedimentimangrovi UE25β-glucosidase (BGL)75.01 IU/mL

Analytical Applications in Biological Systems

Beyond its role in biomass pretreatment, this compound has found a crucial application in the development of sensitive analytical methods for biological samples.

Fluorimetric Determination of Aluminum in Serum

The determination of aluminum levels in human serum is clinically important, particularly for patients undergoing hemodialysis. A convenient and sensitive fluorimetric method for this purpose has been developed utilizing this compound.

In this method, the fluorescent dye lumogallion (B1664157) is used to form a complex with aluminum. biosynth.comcrdeepjournal.org A key challenge in this analysis is the interference from other ions present in the serum, particularly iron(III). To overcome this, this compound (referred to as capriquat in the study) is used to form a ternary complex with the iron(III)-lumogallion complex. biosynth.comcrdeepjournal.org This ternary complex is then selectively extracted into chloroform (B151607), effectively removing the interfering iron from the aqueous phase where the aluminum-lumogallion fluorescence is measured. biosynth.comcrdeepjournal.org

This method demonstrates high sensitivity, with a detection limit of 3.6 ng/mL for aluminum in serum. biosynth.comcrdeepjournal.org The calibration graph was found to be linear up to 1.4 µg/mL of aluminum. biosynth.comcrdeepjournal.org Using this method, the average concentration of aluminum in the serum of healthy individuals was determined to be 6.8 ng/mL, which is consistent with values reported in the literature. biosynth.comcrdeepjournal.org

Advanced Research Topics and Future Directions

Thermodynamic Modeling of Extraction Systems

The design and optimization of solvent extraction processes are complex due to the multitude of adjustable parameters. nih.govbohrium.com Predictive thermodynamic models are crucial for determining the optimal conditions for separation flow sheets, thereby reducing the need for extensive empirical experimentation. nih.govresearchgate.net

Salting Effects on Metal Ion Hydration and Solvent Extraction

The addition of non-extractable salts, known as salting agents, significantly influences the efficiency of metal ion extraction. nih.gov This effect is primarily governed by the hydration of the metal ions in the aqueous phase. nih.gov Studies on the extraction of transition metals like cobalt(II), zinc(II), and copper(II) using Methyltrioctylammonium chloride have revealed that the choice of the cation in the chloride salting agent plays a pivotal role. nih.govnih.gov

Chloride salting agents with cations that have a larger Gibbs free energy of hydration can more effectively reduce the amount of free water in the solution. nih.govnih.gov This leads to a decrease in the hydration of the transition metal chloro complexes, destabilizing them in the aqueous phase and consequently enhancing their extraction into the organic phase containing this compound. nih.govresearchgate.net The general order of salting-out strength for the extraction of metal ions from chloride salt solutions has been established as: Cs⁺ < Rb⁺ < NH₄⁺ ≈ K⁺ < Al³⁺ ≈ Mg²⁺ ≈ Ca²⁺ ≈ Na⁺ < Li⁺. nih.govnih.govacs.org

Salting Agent CationRelative Salting-Out StrengthImpact on Metal Extraction Efficiency with this compound
Li⁺StrongestHighest increase in extraction efficiency
Na⁺StrongSignificant increase in extraction efficiency
Ca²⁺, Mg²⁺, Al³⁺ModerateModerate increase, limited by ion pair formation
K⁺, NH₄⁺WeakerLesser increase in extraction efficiency
Rb⁺WeakMinor increase in extraction efficiency
Cs⁺WeakestLowest increase in extraction efficiency

This table provides a qualitative comparison of the salting-out strength of various cations in chloride media for metal extraction with this compound.

Interplay of Ion-Solute and Ion-Solvent Interactions

The efficiency of metal extraction is a result of a complex interplay between various interactions within the system. Research indicates that for the extraction of transition metal ions with this compound, ion-solvent interactions are more dominant than ion-solute interactions or differences in the speciation of the metal complexes. nih.gov

The primary mechanism of the salting effect is the indirect interaction between the salt cation and the solvent (water). nih.govresearchgate.net By binding water molecules in their hydration shells, the salt cations reduce the availability of "free" water to hydrate (B1144303) the metal chloro complexes. nih.gov This dehydration of the metal complexes is the main driving force for their transfer into the organic phase.

A molecular thermodynamic model, specifically the OLI mixed-solvent electrolyte (OLI-MSE) framework, has been successfully used to describe the extraction of CoCl₂ from various chloride salts by this compound in toluene (B28343). nih.govbohrium.comacs.orgacs.org This model accurately represents the salting effects and the behavior of hydrochloric acid without needing specific parameters for the interaction between the Co(II) and the salt cation. nih.govresearchgate.net However, a limitation of the OLI-MSE framework is its inability to model the full range of extractant concentrations due to the lack of a descriptor for the formation of reversed micelles by this compound at higher concentrations. nih.govbohrium.comresearchgate.net

Interaction TypeDescriptionSignificance in this compound Extraction Systems
Ion-Solvent Interactions between the salt cations and water molecules.Dominant factor influencing extraction efficiency by altering metal ion hydration.
Ion-Solute Direct interactions between the salt cations and the metal chloro complexes.Considered to have a lesser impact compared to ion-solvent interactions.
Metal Speciation The specific forms of metal chloro complexes present in the aqueous phase.While important, its effect is often secondary to the overall hydration environment.

This table outlines the key interactions in the aqueous phase of a solvent extraction system using this compound.

Interfacial Phenomena and Mass Transfer Kinetics

Detailed Studies of Interfacial Reaction Zones

Detailed studies of the interfacial reaction zones in solvent extraction systems involving quaternary ammonium (B1175870) salts like this compound are an active area of research. The extraction mechanism is generally considered to be an anion exchange process. acs.org For instance, in the extraction of vanadium(V), the mechanism involves an exchange between the chloride ions of the extractant and the metal oxyanions (e.g., H₂V₁₀O₂₈⁴⁻). acs.org

The kinetics of such reactions can be influenced by several factors, including the formation of a third phase at the interface, which can be prevented by the addition of phase modifiers like long-chain alcohols when using aliphatic kerosene (B1165875) as the diluent. The rate-limiting step in these extraction processes can be the mass transfer of the species to the interface or the chemical reaction at the interface itself. While general models for interfacial mass transfer in liquid-liquid systems exist, specific kinetic data for reactions involving this compound at the interface are not extensively documented in publicly available literature, representing a key area for future investigation.

ParameterInfluence on Interfacial Phenomena and Mass Transfer
Extractant Concentration Affects the number of active molecules at the interface and can lead to aggregation (micelle formation).
Aqueous Phase pH Influences the speciation of the metal ion and the charge of the extractant.
Diluent Type Can affect the solubility of the extracted complex and the interfacial tension.
Presence of Salts Alters the activity of water and can influence the structure of the interface.

This table summarizes key parameters that are expected to influence the interfacial reaction zone and mass transfer kinetics in extraction systems with this compound.

Development of Hybrid Materials and Composites

To enhance the efficiency, selectivity, and reusability of this compound, researchers are exploring its incorporation into hybrid materials and composites.

Immobilization in Gel Beads for Solid-Phase Extraction

A promising approach for the application of this compound in separation processes is its immobilization within a solid support, such as gel beads, for solid-phase extraction (SPE). This technique combines the selective extraction capabilities of the liquid extractant with the ease of handling and regeneration of a solid sorbent.

One method involves entrapping micro-droplets of an ionic liquid based on the tricaprylmethylammonium cation (the primary component of Aliquat 336, a commercial form of this compound) within a poly(vinyl alcohol) (PVA)-alginate matrix. nih.gov These composite beads have shown high efficiency in the removal of heavy metal ions like mercury(II) from aqueous solutions. nih.gov The process involves the preparation of a viscous solution of alginate and the ionic liquid, which is then added dropwise to a calcium chloride solution to form stable, cross-linked beads. mdpi.com

The adsorption capacity of these immobilized beads is influenced by factors such as the pH of the solution, the dosage of the beads, and the initial concentration of the metal ion. nih.gov Kinetic studies of such systems have shown that the adsorption often follows a pseudo-second-order model, and the equilibrium can be described by isotherms like the Langmuir model. nih.gov

Support MaterialImmobilization MethodTarget ApplicationKey Findings
PVA-Alginate Entrapment/Ionotropic GelationRemoval of Hg(II) from aqueous solutionsHigh adsorption capacity (49.89 mg/g for Hg(II)); follows second-order kinetics. nih.gov
Clay-Alginate Immobilization on solid supportRemoval of oil from produced waterBeads loaded with ionic liquids show high efficiency in oil removal. mdpi.com
Chitosan-Tripolyphosphate Ionotropic GelationSorption of various heavy metal ions (Pb, Cu, Cd, Zn)High sorption capacity for lead (158 mg/g). uss.cl

This table presents examples of the immobilization of quaternary ammonium compounds or similar ionic liquids in bead-based systems for extraction and separation.

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for understanding and predicting the behavior of this compound (MTOAC) at a molecular level. These methods provide insights that are crucial for optimizing its use in various applications, particularly in solvent extraction.

Predicting Solvent Extraction Equilibria

Predicting the parameters for optimizing solvent extraction flow sheets is a significant challenge due to the large deviations from ideal thermodynamic behavior in both the aqueous and organic phases, often caused by high solute concentrations. impag.ch Computational models offer a path to overcoming these challenges. For the extraction of metal salts, such as cobalt(II) chloride, by MTOAC (also known as Trioctylmethylammonium chloride or TOMAC) dissolved in a nonpolar solvent like toluene, a molecular thermodynamic model can be constructed to predict extraction equilibria. impag.chtandfonline.com

One advanced approach is the use of the OLI Mixed-Solvent Electrolyte (OLI-MSE) framework, which can model the complex interactions in these systems. impag.chnih.gov These models account for factors like the water and hydrochloric acid content of the organic phase and the speciation of metal complexes. nih.gov For instance, the water content in the organic phase significantly increases with the MTOAC concentration, which in turn affects the volume and density of the organic phase. impag.chresearchgate.net It is often recommended to pre-saturate the organic phase with water to minimize volume changes during extraction experiments. nih.gov

Another powerful predictive tool is the CO nductor-like S creening MO del for R eal S olvents (COSMO-RS). oup.comlookchem.com COSMO-RS is a method based on quantum chemistry and statistical thermodynamics that can predict the thermodynamic properties of liquids and mixtures. nih.gov It can be used to screen potential solvents and qualitatively predict the solubility of complex molecules, making it a valuable tool for designing and optimizing liquid-liquid extraction processes involving MTOAC without extensive experimental work.

Table 1: Effect of MTOAC Concentration on Water Content and Density in Toluene

Initial MTOAC Molarity (mol/L)Equilibrium MTOAC Molarity (mol/L)Water Content in Organic Phase (mol/L)Density of Organic Phase (g/mL)
0.110.100.150.869
0.210.200.230.871
0.530.490.500.878
1.070.930.980.887
2.141.582.280.902
Data adapted from thermodynamic modeling studies of MTOAC (TOMAC) in toluene after equilibration with a 0.1 mol L–1 LiCl aqueous solution. impag.chresearchgate.net

Understanding Anion Selectivity and Ion Pair Behavior

The effectiveness of MTOAC in solvent extraction hinges on its ability to form a stable ion pair with a target anionic metal complex, thereby transferring it from the aqueous phase to the organic phase. nih.gov Molecular dynamics (MD) simulations are instrumental in understanding the fundamental aspects of this process, including anion selectivity and the behavior of the MTOAC-anion ion pair.

MD simulations can model the interactions between the quaternary ammonium cation of MTOAC and various anions at an atomic level. These simulations can reveal the free energy profile of anion movement and coordination within the solvent environment. For instance, studies on chloride ion translocation in other systems have shown that anions can be guided by interactions with charged groups in a stepwise manner, a mechanism that could be analogous to how MTOAC selects and binds specific anions.

The stability and behavior of the ion pair are influenced by the solvent. The chemical species of MTOAC in the organic phase can exist as dissociated ions, ion pairs, or even dimeric ion pairs, depending on the dielectric constant of the solvent. Solvents that are more polar and acidic, such as nitrobenzene (B124822) and chloroform (B151607), are more effective at extracting MTOAC. However, these acidic solvents can also reduce the selectivity of the extraction for certain anions. MD simulations help elucidate these complex solvent effects and the nature of the ion pairing, which can be thermodynamically driven by either entropy or enthalpy depending on the specific solvent system. This fundamental understanding is crucial for selecting the optimal solvent to achieve high efficiency and selectivity in industrial separation processes.

Integration in Industrial Processes and Scalability Studies

The transition of MTOAC from laboratory-scale research to large-scale industrial applications depends on its performance, cost-effectiveness, and process scalability. Its role as a phase-transfer catalyst and a metal extractant are among its most significant industrial uses.

Cost-Efficiency and Reusability in Industrial Applications

This compound, often used in its commercial form Aliquat 336, is a key reagent in various hydrometallurgical processes for the recovery of valuable metals like cobalt, zinc, iron, and rare-earth elements. impag.chtandfonline.com It is also widely employed as a phase-transfer catalyst in the synthesis of organic chemicals, a function that can simplify industrial processes and reduce environmental impact. nih.gov A key factor in its industrial viability is its reusability.

After extracting a target species, the MTOAC must be regenerated, or "stripped," to recover the product and allow for the reuse of the extractant. impag.ch This regeneration is a critical step for the economic feasibility of the process. Unlike amine extractants, the stripping of MTOAC cannot be controlled simply by adjusting pH due to the fixed positive charge on the quaternary nitrogen atom. impag.ch

Successful stripping strategies involve either:

Changing the chemical nature of the extracted anion to a form that is less readily extracted. impag.ch

Using a high concentration of a different, competing anion (like chloride) in the stripping solution to displace the target anion from the MTOAC. impag.ch

For example, in the recovery of iron (Fe(III)) from acidic solutions, a sodium dihydrogen phosphate (B84403) (NaH₂PO₄) solution can be used to effectively strip the iron from the MTOAC-containing organic phase. tandfonline.com Research has demonstrated that after such a stripping process, the regenerated MTOAC can be reused with minimal loss of efficiency. In one study, the extraction capacity of the recycled extractant decreased by only 2% after six cycles, highlighting its robustness and potential for cost-effective, large-scale industrial use. tandfonline.com

Novel Applications in Electrochemistry

Beyond its established roles, MTOAC is being explored for novel applications in electrochemistry, where its properties as an ionic liquid and a phase-transfer agent can be leveraged to improve electrochemical processes.

Improving Zinc Electrodeposition in Ammoniacal Electrolytes

Zinc electrodeposition is a vital industrial process for corrosion protection. However, traditional aqueous electrolytes can suffer from issues like dendritic (tree-like) crystal growth, which leads to poor quality deposits, and hydrogen evolution, which reduces efficiency. Quaternary ammonium compounds, such as MTOAC, are being investigated as additives to improve the quality of electrodeposited zinc.

In alkaline or ammoniacal zinc electrolytes, the presence of quaternary ammonium compounds with long-chain aliphatic groups has been shown to effectively inhibit dendrite formation. These large organic cations adsorb onto the cathode surface, modifying the electrical double layer and influencing the zinc deposition mechanism. This leads to smoother, more compact, and more uniform zinc coatings. While specific studies on MTOAC in ammoniacal electrolytes are emerging, research on similar compounds like tetrabutylammonium (B224687) hydroxide (B78521) demonstrates that the molecular structure of the additive is key to its effectiveness.

Furthermore, MTOAC is an ionic liquid, a class of materials being explored as alternative electrolytes for metal electrodeposition. These non-aqueous electrolytes can suppress the competing hydrogen evolution reaction, potentially leading to higher current efficiencies and better deposit properties. The investigation of MTOAC and related deep eutectic solvents in zinc electrodeposition represents a promising direction for developing more efficient and environmentally benign plating technologies.

Q & A

Q. What are the critical physicochemical properties of methyltrioctylammonium chloride (MTOAC) for experimental design in solvent extraction systems?

MTOAC's density (0.884 g/mL at 25°C), molecular weight (404.16 g/mol), and phase-transfer capabilities are essential for designing solvent extraction protocols. Its hydrophobicity and ability to form ion pairs with metal chlorides enable efficient partitioning into organic phases. For example, in Co(II)/Ni(II) separation, MTOAC's chloride affinity drives selective CoCl₄²⁻ complex transfer to the organic phase . When preparing organic phases, ensure MTOAC is dissolved in sulfonated kerosene with 5% isopropyl alcohol to enhance solubility and stability .

Q. How does MTOAC function as a phase-transfer catalyst in Suzuki-Miyaura cross-coupling reactions?

MTOAC facilitates the transfer of hydrophilic reactants (e.g., aryl chlorides) into organic phases by forming lipophilic ion pairs. In aqueous-organic biphasic systems, MTOAC stabilizes palladium intermediates and accelerates transmetalation steps. For optimal catalytic activity, use MTOAC at 5–10 mol% in H₂O with aryl chlorides and boronic acids, maintaining a pH of 8–9 to prevent quaternary ammonium degradation . Monitor reaction progress via TLC (hexane:EtOAc, 2:1) to confirm product formation .

Advanced Research Questions

Q. What methodologies optimize Co(II) extraction efficiency from Ni(II)-containing chloride solutions using MTOAC?

  • Chloride Concentration: Maintain [Cl⁻] ≥ 6 M to maximize CoCl₄²⁻ formation, as Ni(II) remains as NiCl₂ (log D Co/Ni > 10³ at 8 M Cl⁻) .
  • Organic Phase Composition: Use 0.1–0.3 M MTOAC in sulfonated kerosene with 5% isopropyl alcohol to minimize viscosity and third-phase formation .
  • pH Control: Adjust aqueous phase pH to 1–2 with HCl to suppress Ni(II) hydrolysis. Post-extraction, strip Co(II) with 0.5 M H₂SO₄ for >95% recovery . Validate extraction efficiency via ICP-OES and compare with thermodynamic models (e.g., Pitzer equations) to account for ionic strength effects .

Q. How can researchers resolve contradictions in reported toxicological effects of MTOAC across cell models?

Contradictory results (e.g., apoptosis induction in oligodendrocytes vs. no effect in cortical organoids) may arise from differences in exposure duration, concentration, or cell-specific uptake . To address discrepancies:

  • Dose-Response Analysis: Perform qRT-PCR for stress markers (e.g., CHOP) across a concentration gradient (1–100 µM) .
  • Mechanistic Studies: Use fluorescence microscopy to track MTOAC localization and correlate with mitochondrial membrane potential changes.
  • Model Validation: Compare 2D cell cultures (e.g., OPCs) with 3D organoids to assess tissue-level toxicity .

Q. What experimental strategies mitigate micellization interference when studying MTOAC in aqueous-alcoholic media?

MTOAC’s critical micelle concentration (CMC) decreases in ethanol/water mixtures, complicating ion-pair extraction. To minimize micellization:

  • Solvent Selection: Use ≥30% v/v ethanol to disrupt micelle formation while maintaining solubility .
  • Concentration Thresholds: Keep MTOAC below 0.05 M in mixed solvents.
  • Characterization: Employ pyrene fluorescence (1:3 ratio method) or dynamic light scattering to detect micelles and adjust conditions .

Data Contradiction Analysis

Q. How should researchers address inconsistent reports on MTOAC’s role in gene expression modulation?

Discrepancies in hallmark pathway activation (e.g., NF-κB vs. p53) may reflect cell-type-specific signaling or batch-to-batch variability in MTOAC purity . Recommended steps:

  • Replicate Studies: Use MTOAC from ≥98% pure sources (e.g., CAS 5137-55-3) and validate via ¹H NMR .
  • Transcriptomic Profiling: Perform RNA-seq with triplicate biological replicates to identify consensus pathways.
  • Cross-Validation: Compare results with structurally analogous quaternary ammonium salts (e.g., tributyltetradecylphosphonium chloride) to isolate MTOAC-specific effects .

Methodological Best Practices

Q. What purification techniques are recommended post-synthesis of MTOAC-containing catalysts?

After catalytic reactions (e.g., acridine dione synthesis), wash organic phases with 10% NaCl to remove unreacted MTOAC. For solid residues, recrystallize from ethanol/water (1:3) to isolate pure products . Characterize via FTIR (C-N stretch at 1,480 cm⁻¹) and elemental analysis (N% ~3.46) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.